Piperazine-1,4-diylbis[(2-chlorophenyl)methanone]
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Overview
Description
Piperazine, 1,4-bis(2-chlorobenzoyl)- (9CI) is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two 2-chlorobenzoyl groups attached to the piperazine ring, making it a unique and valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(2-chlorobenzoyl)- typically involves the reaction of piperazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis(2-chlorobenzoyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chlorobenzoyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine and 2-chlorobenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Hydrolysis: Formation of piperazine and 2-chlorobenzoic acid.
Scientific Research Applications
Piperazine, 1,4-bis(2-chlorobenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis(2-chlorobenzoyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine
- 1,4-Bis(5-chloro-2-methoxybenzoyl)piperazine
- 1,4-Bis(5-chloro-2-ethoxybenzoyl)piperazine
- 1,4-Bis[5-chloro-2-(methylsulfanyl)benzoyl]piperazine
Uniqueness
Piperazine, 1,4-bis(2-chlorobenzoyl)- is unique due to the presence of two 2-chlorobenzoyl groups, which impart specific chemical and biological properties. This makes it distinct from other piperazine derivatives that may have different substituents or functional groups .
Biological Activity
Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] is a synthetic compound that belongs to the piperazine family, characterized by its unique structure that includes two 2-chlorobenzoyl groups attached to a piperazine ring. This compound has garnered attention due to its notable biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of Piperazine-1,4-diylbis[(2-chlorophenyl)methanone], summarizing key research findings, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C_{18}H_{18}Cl_2N_2O_2
- Molecular Weight : 363.25 g/mol
- Structure : The compound features a piperazine ring substituted with two 2-chlorobenzoyl groups, enhancing its reactivity and biological properties.
Synthesis
The primary method for synthesizing Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] involves the reaction of piperazine with 2-chlorobenzoyl chloride in the presence of a base like triethylamine, typically conducted in dichloromethane at room temperature. The reaction can be summarized as follows:
Purification methods include recrystallization and column chromatography to achieve high purity levels.
Antimicrobial and Antifungal Properties
Research indicates that Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] exhibits significant antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains and fungi, which may be attributed to its ability to disrupt cellular processes or inhibit enzyme activity in target organisms .
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 8 µg/mL |
The precise mechanisms through which Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes critical for pathogen survival .
Case Studies
Several studies have explored the biological activity of piperazine derivatives similar to Piperazine-1,4-diylbis[(2-chlorophenyl)methanone]. For instance:
- Anticancer Activity : A derivative with a similar piperazine structure was found to exhibit potent anticancer activity against HeLa and HepG2 cell lines with IC50 values ranging from 1.02 to 4.12 µM . This suggests that structural modifications in piperazines can lead to enhanced therapeutic efficacy.
- Neuroprotective Effects : Research on piperazine derivatives has shown potential neuroprotective effects against amyloid toxicity in models of Alzheimer's disease, indicating that these compounds could also have applications in neurodegenerative disorders .
- Comparative Studies : Comparative studies have demonstrated that compounds with similar piperazine structures possess varying degrees of biological activity based on their substituents and molecular arrangements. For example, some derivatives showed improved efficacy against Plasmodium berghei, a malaria-causing parasite .
Properties
CAS No. |
13754-35-3 |
---|---|
Molecular Formula |
C18H16Cl2N2O2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[4-(2-chlorobenzoyl)piperazin-1-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2 |
InChI Key |
FMVGYZXYYDCOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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